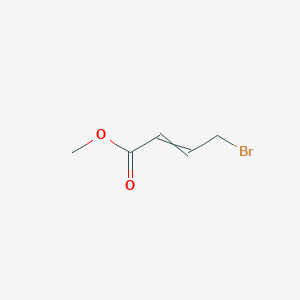

Methyl 4-bromocrotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77073. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-4-bromobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIKCBHOVNDESJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304209 | |

| Record name | Methyl (2E)-4-bromo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl 4-bromocrotonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6000-00-6, 1117-71-1 | |

| Record name | Methyl (2E)-4-bromo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-bromocrotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (2E)-4-bromo-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-bromocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromocrotonate: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methyl 4-bromocrotonate. It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as its application in the synthesis of targeted cancer therapeutics.

Core Physical and Chemical Properties

This compound is a halogenated α,β-unsaturated ester that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both an electrophilic alkyl bromide and a Michael acceptor, allows for a variety of chemical transformations.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₇BrO₂ | [1][3][4][5] |

| Molecular Weight | 179.01 g/mol | [1][2][3][5] |

| CAS Number | 1117-71-1 | [1][3][4][5] |

| Appearance | Clear, colorless to yellow liquid | [2][6] |

| Boiling Point | 83-85 °C at 13 mmHg | [2][3][4] |

| Density | 1.522 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.501 | [2][3] |

| Solubility | Soluble in dichloromethane, chloroform, ethanol. Slightly soluble in water. | [2][7] |

| Stability | Decomposes upon exposure to light or heat. Moisture and heat sensitive. | [2][6] |

| Storage Conditions | 2-8°C, under inert gas. | [2][6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the esterification of (E)-4-bromobut-2-enoic acid with methanol, facilitated by thionyl chloride.[3]

Materials:

-

(E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol)

-

Anhydrous methanol (10 mL)

-

Thionyl chloride (5.49 g, 46.19 mmol)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

50 mL three-necked flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a 50 mL three-necked flask containing anhydrous methanol (10 mL), add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol).

-

Stir the mixture at 0 °C until the acid is completely dissolved.

-

Slowly add thionyl chloride (5.49 g, 46.19 mmol) dropwise to the solution, maintaining the temperature at 0 °C. Control the rate of addition to prevent vigorous gas evolution.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.

-

Following the reaction, concentrate the mixture to dryness under reduced pressure using a rotary evaporator.

-

Extract the residue with ethyl acetate and water. Separate the organic and aqueous layers.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude product.[3]

Purification by Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel

-

Petroleum ether

-

Ethyl acetate

-

Chromatography column

-

Test tubes for fraction collection

Procedure:

-

Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a mixture of petroleum ether and ethyl acetate in an 8:1 (v/v) ratio.[3]

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound as a red oily liquid.[3] The expected yield is approximately 93.1%.[3]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of this compound and identify any impurities.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Injection Mode: Splitless. Oven Temperature Program:

-

Initial temperature: 35°C, hold for 2 minutes.

-

Ramp to 220°C at 10°C/min, hold for 2 minutes.

-

Ramp to 300°C at 30°C/min, hold for 10 minutes. Injector and Transfer Line Temperatures: 250°C and 280°C, respectively. MS Detection: Electron ionization (70 eV) with the ion source at 230°C. Monitor for the molecular ions m/z 94 and 96.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound.

¹H NMR (CDCl₃):

-

δ 7.003 (dt, J=15.3, 7.3 Hz, 1H): Corresponds to the proton on the carbon β to the carbonyl group. The large coupling constant (15.3 Hz) confirms the trans configuration of the double bond.

-

δ 6.046 (dt, J=15.3, 1.2 Hz, 1H): Corresponds to the proton on the carbon α to the carbonyl group.

-

δ 4.015 (dd, J=7.3, 1.2 Hz, 2H): Corresponds to the methylene protons adjacent to the bromine atom.

-

δ 3.759 (s, 3H): Corresponds to the methyl ester protons.[8]

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.

Interpretation of Key Peaks:

-

~2900 cm⁻¹: C-H stretching vibrations.

-

1735-1750 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretching of an α,β-unsaturated ester.

-

1180-1200 cm⁻¹: C-O stretching vibrations of the ester group.

Application in Drug Development: EGFR/HER-2 Inhibition

This compound is a key building block in the synthesis of irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1][7] These receptors are often overexpressed in various cancers and their inhibition is a targeted therapeutic strategy.[9]

EGFR/HER-2 Signaling Pathway

The binding of a ligand (e.g., EGF) to EGFR or HER-2 induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain. This activates downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[10][11]

Caption: Simplified EGFR/HER-2 signaling pathway leading to cell proliferation.

Mechanism of Irreversible Inhibition

Irreversible inhibitors synthesized from this compound contain a reactive Michael acceptor group. This group forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR/HER-2 tyrosine kinase domain.[12] This permanent binding blocks the activity of the enzyme, thereby halting the downstream signaling pathways.

Caption: Covalent modification of the tyrosine kinase domain by an irreversible inhibitor.

This in-depth guide provides essential information for researchers and professionals working with this compound. The detailed protocols and mechanistic insights aim to facilitate its effective application in synthetic chemistry and drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. pnas.org [pnas.org]

- 3. This compound | 1117-71-1 [amp.chemicalbook.com]

- 4. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gefitinib - Wikipedia [en.wikipedia.org]

- 6. This compound, tech. 85% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(6000-00-6) 1H NMR spectrum [chemicalbook.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ClinPGx [clinpgx.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. The Role of Irreversible HER Family Inhibition in the Treatment of Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Methyl 4-bromocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromocrotonate is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical compounds and complex organic molecules. Its structure, incorporating both an α,β-unsaturated ester and a reactive allylic bromide, allows for a variety of subsequent chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound, including detailed experimental protocols, comparative data on reaction yields and product specifications, and a thorough examination of the underlying reaction mechanisms. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (IUPAC name: methyl (2E)-4-bromobut-2-enoate) is a clear, slightly yellow liquid with the chemical formula C₅H₇BrO₂ and a molecular weight of 179.01 g/mol .[1][2] Its utility in organic synthesis stems from its two reactive functional groups: the electrophilic double bond conjugated to the ester and the readily displaceable bromine atom at the allylic position. This dual reactivity makes it a versatile building block for the introduction of the crotonate moiety in the synthesis of natural products, pharmaceuticals, and other target molecules.

This guide will focus on the two most prevalent and practical methods for the laboratory-scale synthesis of this compound:

-

Method 1: Fischer Esterification of 4-Bromocrotonic Acid

-

Method 2: Allylic Bromination of Methyl Crotonate

A detailed analysis of each method, including reaction schemes, mechanisms, experimental procedures, and product characterization, is provided.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol [1] |

| Appearance | Clear to slightly yellow liquid[3] |

| Boiling Point | 83-85 °C at 13 mmHg[4] |

| Density | 1.522 g/mL at 25 °C[4] |

| Refractive Index (n²⁰/D) | 1.501[4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.00 (dt, 1H), 6.05 (dt, 1H), 4.02 (dd, 2H), 3.76 (s, 3H)[5] |

| ¹³C NMR | Expected peaks around: δ 166 (C=O), 145 (CH=), 122 (=CH), 52 (OCH₃), 31 (CH₂Br)[6][7][8][9] |

| Mass Spec (EI) | Key fragments (m/z): 178/180 (M⁺), 147/149 ([M-OCH₃]⁺), 99 ([M-Br]⁺), 68, 59 ([COOCH₃]⁺)[10] |

| Infrared (IR) | Key peaks (cm⁻¹): ~1720 (C=O stretch), ~1650 (C=C stretch), ~1250 (C-O stretch) |

Synthesis of Precursor: 4-Bromocrotonic Acid

For the Fischer esterification route, the precursor 4-bromocrotonic acid is required. It can be synthesized from crotonic acid.

Synthesis of 4-Bromocrotonic Acid from Crotonic Acid

A common method for the synthesis of 4-bromocrotonic acid involves the allylic bromination of crotonic acid. However, a more direct and high-yielding procedure involves the reaction of crotonic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator. A detailed, reliable procedure can be adapted from established methods for similar substrates.

A procedure for the synthesis of a related bromo-acid from crotonic acid reports a yield of 88–93%, suggesting this is an efficient transformation.

Synthetic Routes to this compound

This section details the two primary methods for the preparation of this compound.

Method 1: Fischer Esterification of 4-Bromocrotonic Acid

This classical method involves the acid-catalyzed esterification of 4-bromocrotonic acid with methanol. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed.

The overall reaction is as follows:

Caption: Fischer Esterification of 4-Bromocrotonic Acid.

The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, which are all reversible.

Caption: Mechanism of Fischer Esterification.

The following protocol is adapted from a reliable source for the synthesis of methyl 4-bromobut-2-enoate:

-

Reaction Setup: To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromocrotonic acid and anhydrous methanol. Cool the mixture to 0 °C with an ice bath and stir until the acid is completely dissolved.

-

Addition of Catalyst: Slowly add thionyl chloride (SOCl₂) or concentrated sulfuric acid dropwise to the cooled solution. The rate of addition should be controlled to manage any gas evolution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 15 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess methanol and catalyst.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Table 3: Reaction Parameters for Fischer Esterification

| Parameter | Value |

| Starting Material | 4-Bromocrotonic Acid |

| Reagent | Methanol |

| Catalyst | Thionyl Chloride or Sulfuric Acid |

| Typical Yield | 93.1% |

| Purity | High (after chromatography) |

Method 2: Allylic Bromination of Methyl Crotonate

This method involves the selective bromination of the allylic methyl group of methyl crotonate using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide or AIBN.

The overall reaction is as follows:

Caption: Allylic Bromination of Methyl Crotonate.

The reaction proceeds via a free-radical chain mechanism.[11]

Caption: Mechanism of Allylic Bromination with NBS.

It is important to note that the allylic radical intermediate is resonance-stabilized, which can potentially lead to the formation of isomeric products.[12] However, for methyl crotonate, the primary allylic radical is the most likely to be formed and react.

A general procedure for the allylic bromination of a similar substrate (hexene) can be adapted as follows:[12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl crotonate in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.

-

Reaction: Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp or a standard incandescent bulb) to initiate the reaction. The reaction progress can be monitored by the disappearance of the dense NBS from the bottom of the flask as it is converted to the less dense succinimide which floats.

-

Work-up: After the reaction is complete (typically after the NBS is consumed), cool the mixture to room temperature.

-

Filtration: Filter the mixture to remove the succinimide byproduct.

-

Washing and Drying: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation or column chromatography to obtain pure this compound.

Table 4: Reaction Parameters for Allylic Bromination

| Parameter | Value |

| Starting Material | Methyl Crotonate |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Light or Radical Initiator (AIBN, Benzoyl Peroxide) |

| Typical Yield | Moderate to Good (Specific yield for methyl ester not cited, but similar reactions suggest yields in the range of 50-80%)[12] |

| Purity | Good after purification |

Comparison of Synthetic Routes

Both the Fischer esterification and the allylic bromination methods offer viable pathways to this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Table 5: Comparison of Synthetic Routes

| Feature | Method 1: Fischer Esterification | Method 2: Allylic Bromination |

| Starting Materials | 4-Bromocrotonic Acid, Methanol | Methyl Crotonate, NBS |

| Key Reagents | Strong Acid Catalyst (e.g., H₂SO₄) | Radical Initiator, Light |

| Reported Yield | High (93.1%) | Moderate to Good |

| Byproducts | Water | Succinimide |

| Purification | Column Chromatography | Filtration and Distillation/Chromatography |

| Advantages | High reported yield, straightforward work-up. | Readily available starting material (methyl crotonate). |

| Disadvantages | Requires the synthesis of 4-bromocrotonic acid. | Potential for side reactions (e.g., addition to the double bond if Br₂ concentration is too high), use of hazardous solvents like CCl₄. |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship between the different synthetic steps.

Caption: General Experimental Workflow.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound, tech. 85% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound 85 , technical grade 1117-71-1 [sigmaaldrich.com]

- 5. This compound(6000-00-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(6000-00-6) 13C NMR [m.chemicalbook.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound(6000-00-6) MS [m.chemicalbook.com]

- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 12. openriver.winona.edu [openriver.winona.edu]

Technical Guide: Methyl 4-bromocrotonate (CAS 1117-71-1)

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: There is a notable discrepancy in public databases regarding CAS number 1117-71-1. While some sources incorrectly associate this number with 2,6-Dimethyloct-7-en-4-one, authoritative chemical databases and major suppliers consistently identify CAS 1117-71-1 as Methyl 4-bromocrotonate .[1][2] The correct CAS number for 2,6-Dimethyloct-7-en-4-one is 1879-00-1. This guide will focus on the accurate compound, this compound.

Core Properties and Structure

This compound is a halogenated α,β-unsaturated ester that serves as a valuable intermediate in organic synthesis.[1][3] Its structure features a bromine atom, a carbon-carbon double bond, and a methyl ester group, which impart significant reactivity for various chemical transformations.[3] This compound is particularly noted for its utility in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases, highlighting its relevance in drug discovery and development.[3][4][5][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BrO₂ | [1][2] |

| Molecular Weight | 179.01 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3][4][5] |

| Boiling Point | 83-85 °C at 13 mmHg | [3] |

| Density | 1.522 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.501 | [3] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethanol. Slightly soluble in water. | [3][5] |

| Storage Temperature | 2-8°C | [3] |

Structural Information

| Identifier | Value | Source(s) |

| IUPAC Name | Methyl 4-bromobut-2-enoate | |

| Synonyms | This compound, 4-Bromo-2-butenoic acid methyl ester, 4-Bromocrotonic acid methyl ester | |

| SMILES | COC(=O)\C=C\CBr | |

| InChI | 1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |

| InChIKey | RWIKCBHOVNDESJ-NSCUHMNNSA-N |

Experimental Protocols

This compound is a key reagent in various synthetic pathways. Below are detailed methodologies for its synthesis.

Synthesis from (E)-4-bromobut-2-enoic acid and Methanol

This protocol details the esterification of (E)-4-bromobut-2-enoic acid to yield this compound.[4]

Materials:

-

(E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol)

-

Anhydrous methanol (10 mL)

-

Thionyl chloride (SOCl₂) (5.49 g, 46.19 mmol)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Petroleum ether

-

50 mL three-necked flask

-

Stirring apparatus

-

Apparatus for reduced pressure concentration

-

Column chromatography setup

Procedure:

-

To a 50 mL three-necked flask, add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) and anhydrous methanol (10 mL).

-

Stir the mixture at 0 °C until the acid is completely dissolved.

-

Slowly add thionyl chloride (5.49 g, 46.19 mmol) dropwise, controlling the rate to prevent vigorous gas evolution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 15 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.

-

Extract the residue with ethyl acetate and water.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (8:1 v/v) eluent to yield this compound as a red oily liquid (1.54 g, 93.1% yield).[4]

Synthesis from Ethyl Crotonate via Allylic Bromination

This method describes the synthesis of the corresponding ethyl ester, a process that can be adapted for the methyl ester by starting with methyl crotonate.[7]

Materials:

-

Ethyl crotonate (22.8 g)

-

N-bromosuccinimide (NBS) (35.6 g)

-

Benzoyl peroxide (0.2 g, optional initiator)

-

Dry carbon tetrachloride (40 mL)

-

Water

-

Anhydrous sodium sulfate

-

Reflux apparatus

-

Filtration apparatus

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Dissolve ethyl crotonate (22.8 g) in dry carbon tetrachloride (40 mL).

-

Add N-bromosuccinimide (35.6 g) to the solution. A catalytic amount of benzoyl peroxide (0.2 g) can be added to initiate the reaction.

-

Heat the mixture under reflux for three hours.

-

Cool the reaction mixture to 0 °C and filter to remove the insoluble succinimide.

-

Wash the filtrate with water and separate the organic layer using a separatory funnel.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Distill the filtrate at atmospheric pressure to remove the carbon tetrachloride solvent.

-

Purify the crude product by vacuum distillation. The fraction boiling at 98-99 °C/14 mmHg is the pure ethyl 4-bromocrotonate.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from (E)-4-bromobut-2-enoic acid.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a reactive chemical and requires careful handling.

-

Hazard Statements: Causes skin irritation, serious eye damage, and may cause respiratory irritation. It is also a combustible liquid.

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.

-

Storage: Store in a cool, well-ventilated place (2-8°C), locked up, and away from heat, sparks, open flames, and hot surfaces.

References

- 1. scbt.com [scbt.com]

- 2. CAS-1117-71-1, Methyl-4-Bromo-Crotonate Pract for Synthesis Manufacturers, Suppliers & Exporters in India | 154235 [cdhfinechemical.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1117-71-1 [amp.chemicalbook.com]

- 5. This compound CAS#: 1117-71-1 [amp.chemicalbook.com]

- 6. This compound | 1117-71-1 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Methyl 4-bromocrotonate (C₅H₇BrO₂): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromocrotonate is a vital organic synthetic intermediate widely utilized in medicinal chemistry and organic synthesis.[1] Its chemical structure, featuring a bromine atom, a carbon-carbon double bond, and an ester functional group, makes it a versatile reagent for constructing more complex molecular architectures.[1] This α,β-unsaturated ester is particularly noted for its application in the synthesis of irreversible enzyme inhibitors, demonstrating its significance in the field of drug development.[1][2][3][4] This document provides a detailed overview of its properties, synthesis, reactivity, and handling for laboratory professionals.

Physicochemical Properties

This compound is a combustible, clear, colorless to slightly yellow liquid.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrO₂ | [1][2][5][6][7] |

| Molecular Weight | 179.01 g/mol | [1][5][6][7][8][9][10] |

| CAS Number | 1117-71-1 | [1][2][5][6][7][8] |

| Appearance | Clear colorless to yellow liquid | [1][2][3] |

| Density | 1.522 g/mL at 25 °C | [1][4][8] |

| Boiling Point | 83-85 °C at 13 mmHg | [1][4][8] |

| Refractive Index (n20/D) | 1.501 | [1][4][8] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [1][4][8] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethanol. Slightly soluble in water. | [1][4] |

| Storage Temperature | 2-8°C | [1][4][8] |

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common approaches are detailed below.

Bromination of Methyl Crotonate

A prevalent method involves the allylic bromination of methyl crotonate using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide, in a suitable solvent like carbon tetrachloride (CCl₄).[3][4]

Caption: Synthesis of this compound via allylic bromination.

Esterification of 4-bromobut-2-enoic acid

Another common synthesis route is the esterification of (E)-4-bromobut-2-enoic acid with methanol, often facilitated by an acid catalyst or a reagent like thionyl chloride (SOCl₂).

This protocol describes a general procedure for synthesizing methyl 4-bromobut-2-enoate from (E)-4-bromobut-2-enoic acid.

-

Preparation : To a 50 mL three-necked flask, add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) and anhydrous methanol (10 mL).

-

Cooling : Stir the mixture at 0 °C until the acid is completely dissolved.

-

Addition of Reagent : Slowly add thionyl chloride (5.49 g, 46.19 mmol, 5 mL) dropwise to the flask. It is crucial to control the rate of addition to prevent vigorous gas evolution.

-

Reaction : After the addition is complete, allow the reaction mixture to warm gradually to room temperature.

-

Stirring : Continue stirring the reaction for 15 hours.

-

Work-up and Purification : Following the reaction period, the product is isolated and purified using standard organic chemistry techniques, such as extraction and distillation.

Caption: Experimental workflow for the esterification synthesis method.

Reactivity and Applications in Drug Development

This compound's reactivity is characterized by the presence of both an electrophilic α,β-unsaturated system and a reactive alkyl bromide. This dual reactivity makes it a valuable building block in organic synthesis.

A significant application of this compound is in the development of targeted cancer therapies. It serves as a key intermediate in the synthesis of irreversible inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1][2][3][4] These enzymes are often overexpressed in various cancers, and their inhibition can halt tumor growth. The α,β-unsaturated ester moiety of the molecule can act as a Michael acceptor, forming a covalent bond with a nucleophilic residue (like cysteine) in the active site of the kinase, leading to irreversible inhibition.

Caption: Role of this compound in kinase inhibition pathways.

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques. The ¹H NMR data provides characteristic signals for the protons in the molecule.

| ¹H NMR Data | |

| Proton Assignment | Chemical Shift (ppm) |

| =CH-CO | 7.003 |

| =CH-CH₂ | 6.046 |

| -CH₂Br | 4.015 |

| -OCH₃ | 3.759 |

| Coupling Constants (J) | Value (Hz) |

| J(A,B) | 15.3 |

| J(A,C) | 7.3 |

| J(B,C) | 1.2 |

| Data sourced from ChemicalBook, specific solvent and frequency not provided.[11] |

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[3][12]

-

Hazards : Causes severe skin burns and eye damage.[12][13][14] May cause respiratory irritation.[12] It is also classified as a combustible liquid.[13][14]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[12][13] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[12]

-

Handling : Do not breathe mist, vapors, or spray.[12] Wash hands and any exposed skin thoroughly after handling.[12] Keep away from open flames, hot surfaces, and sources of ignition.[12]

-

Storage : Store in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is between 2-8°C.[1][4][8] Keep containers tightly closed.[12] It should be stored under nitrogen.[3]

-

Incompatible Materials : Strong oxidizing agents, acids, bases, and reducing agents.[12]

Conclusion

This compound is a highly valuable reagent in organic synthesis, distinguished by its utility in the creation of complex molecules for pharmaceutical applications. Its role as a precursor to potent, irreversible EGFR and HER-2 kinase inhibitors underscores its importance in modern drug discovery. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. A15582.09 [thermofisher.cn]

- 3. This compound | 1117-71-1 [amp.chemicalbook.com]

- 4. This compound | 1117-71-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CAS-1117-71-1, Methyl-4-Bromo-Crotonate Pract for Synthesis Manufacturers, Suppliers & Exporters in India | 154235 [cdhfinechemical.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-溴代巴豆酸甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Butenoic acid, 4-bromo-, methyl ester | C5H7BrO2 | CID 5369175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 3-bromocrotonate | C5H7BrO2 | CID 12625788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(6000-00-6) 1H NMR spectrum [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 1117-71-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. This compound | 1117-71-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Spectroscopic Analysis of Methyl 4-bromocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-bromocrotonate, a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₇BrO₂[1][2][3]. Its molecular weight is 179.01 g/mol [1][2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different hydrogen atoms in the molecule.

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| A | 7.003 | Doublet of Doublets (dd) | J(A,B) = 15.3, J(A,C) = 7.3 | CH =CHCO₂CH₃ |

| B | 6.046 | Doublet of Triplets (dt) | J(A,B) = 15.3, J(B,C) = 1.2 | CH₂BrCH =CH |

| C | 4.015 | Doublet (d) | J(A,C) = 7.3, J(B,C) = 1.2 | BrCH₂ CH= |

| D | 3.759 | Singlet (s) | - | OCH₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound.[4]

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 165.8 | C =O |

| 144.1 | BrCH₂C H= |

| 122.9 | =C HCO₂CH₃ |

| 51.9 | OC H₃ |

| 31.7 | BrC H₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2952 | Medium | C-H stretch (sp³) |

| 1728 | Strong | C=O stretch (ester) |

| 1660 | Medium | C=C stretch (alkene) |

| 1436 | Medium | C-H bend (methyl) |

| 1285 | Strong | C-O stretch (ester) |

| 978 | Strong | =C-H bend (trans alkene) |

| 690 | Medium | C-Br stretch |

Table 3: Infrared (IR) Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Possible Fragment |

| 178/180 | Moderate | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 99 | High | [M - Br]⁺ |

| 120/122 | Low | [M - CO₂CH₃]⁺ |

| 59 | Medium | [CO₂CH₃]⁺ |

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a clean, dry NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Collection: A background spectrum of the clean, empty salt plates is recorded.

-

Sample Analysis: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are ionized, typically using electron impact (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Methyl 4-bromocrotonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromocrotonate is a valuable bifunctional reagent in organic synthesis, frequently employed in the construction of complex molecules and as an intermediate in the preparation of pharmaceutical compounds. Its reactivity, stemming from the presence of both an α,β-unsaturated ester and an allylic bromide, also predisposes it to potential degradation. Understanding the stability profile and optimal storage conditions of this compound is therefore critical to ensure its quality, reactivity, and the successful outcome of synthetic endeavors.

This technical guide provides a comprehensive overview of the known stability and storage requirements for this compound. Due to a lack of extensive published stability studies specifically on this compound, this guide also extrapolates likely degradation pathways based on its chemical structure and the behavior of related molecules. Furthermore, it outlines general methodologies for conducting forced degradation studies and developing stability-indicating analytical methods, providing a framework for researchers to rigorously assess its stability for their specific applications.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is essential. The following conditions are consistently recommended by suppliers and are based on the compound's chemical properties.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2°C to 8°C.[1] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reactions with atmospheric moisture. |

| Container | Keep in a tightly sealed, light-resistant container. | To protect from light-induced degradation and prevent evaporation or exposure to contaminants. |

| Ventilation | Store in a well-ventilated area. | To safely dissipate any vapors that may be released. |

| Ignition Sources | Keep away from heat, sparks, and open flames. | This compound is a combustible liquid. |

Chemical Stability and Potential Degradation Pathways

The primary modes of degradation are likely to be:

-

Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-bromocrotonic acid and methanol. This process is accelerated at elevated temperatures.

-

Nucleophilic Substitution: The allylic bromide is reactive towards nucleophiles. In the presence of water or other nucleophiles, the bromide can be displaced.

-

Cyclization/Isomerization: A notable impurity found in technical grade this compound is 2(5H)-furanone (up to 15%). This suggests a potential intramolecular cyclization pathway, possibly preceded by hydrolysis or isomerization.

-

Photodegradation: As a halogenated and unsaturated compound, this compound may be susceptible to degradation upon exposure to light, potentially through radical mechanisms.

-

Thermal Degradation: Elevated temperatures can promote decomposition, which may involve polymerization, elimination of HBr, or other complex reactions.

Based on these considerations, a proposed primary degradation pathway involves the cyclization to 2(5H)-furanone.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve this compound in a solution of 0.1 M HCl in a suitable co-solvent (e.g., acetonitrile or methanol) to achieve complete dissolution. Heat the solution at a controlled temperature (e.g., 60°C) and monitor the degradation over time by a suitable analytical technique (e.g., HPLC).

-

Basic Conditions: Dissolve this compound in a solution of 0.1 M NaOH in a suitable co-solvent. Maintain the solution at room temperature and monitor the degradation over time. Basic hydrolysis is often rapid for esters.

-

Neutral Conditions: Dissolve this compound in purified water with a co-solvent and heat at a controlled temperature (e.g., 60°C), monitoring over time.

2. Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). The reaction can be conducted at room temperature and monitored over time.

3. Photolytic Degradation:

-

Expose a solution of this compound (in a photostable solvent like acetonitrile) and the solid compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark at the same temperature. Analyze the samples at appropriate time points.

4. Thermal Degradation:

-

Expose the solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven. Monitor for the appearance of degradation products over time.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Objective: To develop an HPLC method that can separate and quantify this compound from all its potential degradation products and process-related impurities.

General HPLC Method Parameters:

| Parameter | Suggested Starting Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (A) and acetonitrile or methanol (B), both with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where this compound and potential degradants have significant absorbance (a photodiode array detector is recommended for method development to assess peak purity). |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Development and Validation:

-

Method Development: Analyze the stressed samples from the forced degradation studies. The chromatographic conditions (gradient profile, mobile phase composition, etc.) should be optimized to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

-

Method Validation: Once the method is developed, it should be validated according to ICH guidelines. This includes assessing specificity (peak purity analysis), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Summary and Recommendations

This compound is a reactive molecule that requires careful handling and storage to ensure its stability. The primary recommendations are:

-

Storage: Store refrigerated (2-8°C), under an inert atmosphere, and protected from light.

-

Handling: Avoid contact with incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.

-

Stability Assessment: For applications where stability is critical, it is highly recommended to perform a forced degradation study and develop a validated stability-indicating analytical method to monitor the purity of the material over time.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the quality and reliability of this compound in their synthetic and developmental work.

References

An In-depth Technical Guide to the Key Structural Features of Methyl 4-bromocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromocrotonate is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of a wide array of complex organic compounds, including pharmaceuticals and natural products. Its structure incorporates an α,β-unsaturated ester and an allylic bromide, bestowing upon it a unique reactivity profile. This guide provides a comprehensive analysis of its core structural features, supported by spectroscopic data and detailed experimental protocols for its synthesis.

Core Molecular Structure

This compound, systematically named methyl (2E)-4-bromobut-2-enoate, is a halogenated ester with the chemical formula C₅H₇BrO₂. The molecule is characterized by a four-carbon chain containing a carbon-carbon double bond in conjugation with a methyl ester group. A bromine atom is attached to the carbon at the 4-position, which is allylic to the double bond. This arrangement of functional groups is the primary determinant of its chemical behavior, making it susceptible to both nucleophilic substitution at the allylic position and conjugate addition at the β-carbon.

General and Physicochemical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol |

| CAS Number | 1117-71-1; 6000-00-6 (trans-isomer) |

| IUPAC Name | methyl (2E)-4-bromobut-2-enoate |

| Appearance | Colorless to yellow or brown liquid |

| Boiling Point | 83-85 °C at 13 mmHg |

| Density | 1.522 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.501 |

Spectroscopic Analysis

The structural features of this compound have been elucidated through various spectroscopic techniques. The following sections detail the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and stereochemistry of this compound.

The proton NMR spectrum provides distinct signals for each of the non-equivalent protons in the molecule. The trans-configuration of the double bond is confirmed by the large coupling constant (typically > 15 Hz) between the vinylic protons.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.00 | dt | J = 15.3, 7.3 | H-3 |

| ~6.05 | dt | J = 15.3, 1.2 | H-2 |

| ~4.02 | dd | J = 7.3, 1.2 | H-4 (CH₂Br) |

| ~3.76 | s | - | H-5 (OCH₃) |

The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the hybridization of the carbon.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-1 (C=O) |

| ~145 | C-3 |

| ~122 | C-2 |

| ~52 | C-5 (OCH₃) |

| ~32 | C-4 (CH₂Br) |

| Note: Experimentally obtained data for ¹³C NMR is not readily available in the searched literature. The presented values are predicted based on standard chemical shift ranges for similar functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group of the ester and the carbon-carbon double bond.

Table 4: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000-2850 | Medium | C-H stretch (sp³ and sp²) |

| ~1725 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ester) |

| ~980 | Strong | =C-H bend (trans-alkene) |

| ~650 | Medium | C-Br stretch |

| Note: Specific experimental IR spectra with peak listings were not found in the search. The values are based on typical absorption ranges for the respective functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, which is of nearly equal intensity to the molecular ion peak.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Interpretation |

| 178/180 | [C₅H₇BrO₂]⁺ | Molecular ion (M⁺) with bromine isotopes |

| 147/149 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 99 | [M - Br]⁺ | Loss of a bromine radical |

| 59 | [COOCH₃]⁺ | Methylester fragment |

| Note: Experimental mass spectra were not available in the searched literature. The fragmentation pattern is predicted based on common fragmentation pathways for esters and halogenated compounds. |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common methods are detailed below.

Synthesis via Allylic Bromination of Methyl Crotonate

This method involves the radical substitution of a hydrogen atom at the allylic position of methyl crotonate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl crotonate in a suitable non-polar solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) to the solution.

-

Reaction Conditions: Heat the mixture to reflux under irradiation with a heat lamp or UV light to initiate the radical chain reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out and can be removed by filtration.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis via Esterification of 4-Bromocrotonic Acid

This method involves the Fischer esterification of 4-bromocrotonic acid with methanol in the presence of an acid catalyst.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve (E)-4-bromobut-2-enoic acid (1.0 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the solution to 0 °C and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 15 hours) until the reaction is complete, as monitored by TLC.

-

Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Visualized Logical Relationships

Synthesis Pathway Diagram

The following diagram illustrates the allylic bromination of methyl crotonate to produce this compound.

Caption: Synthesis of this compound via allylic bromination.

Structural Features and Spectroscopic Correlation

This diagram shows the key structural features of this compound and their correlation with the expected spectroscopic signals.

Caption: Correlation of structure with key spectroscopic data.

Conclusion

This compound is a structurally rich molecule whose utility in organic synthesis is derived from its conjugated π-system and the presence of a reactive allylic bromide. A thorough understanding of its structural and spectroscopic features, as detailed in this guide, is essential for its effective application in research and development. The provided experimental protocols offer reliable methods for its preparation, enabling its use in the synthesis of more complex molecular architectures.

Methyl 4-bromocrotonate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and emergency responses required when working with Methyl 4-bromocrotonate (CAS No. 1117-71-1). Due to its hazardous properties, strict adherence to these guidelines is crucial to ensure a safe laboratory environment.

Section 1: Chemical and Physical Properties

This compound is a halogenated α,β-unsaturated ester.[1] It presents as a liquid that is pale yellow to orange in color.[2][3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1117-71-1 | [2][4] |

| Molecular Formula | C₅H₇BrO₂ | [1][4][5] |

| Molecular Weight | 179.01 g/mol | [1] |

| Physical State | Liquid | [3][6][7] |

| Appearance | Yellow / Pale yellow | [3][6][7] |

| Boiling Point | 83 - 85 °C (181.4 - 185 °F) | [3][6][7] |

| @ 13 mmHg | [3][6] | |

| Flash Point | 91 °C (195.8 °F) | [3][6] |

| Density | 1.49–1.52 g/cm³ | [1] |

| Stability | Stable under recommended storage conditions.[2][7] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][6] It is also a combustible liquid.[2][7] The Globally Harmonized System (GHS) classification is detailed in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 4 | H227: Combustible liquid | [2] |

| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [2][6] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |

Section 3: Risk Assessment and Control Workflow

A systematic approach to risk assessment is mandatory before handling this compound. The following workflow diagram illustrates the key steps in identifying, evaluating, and controlling exposure risks.

Section 4: Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to minimize exposure and ensure safety.

Protocol for Handling

-

Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.[2][6]

-

Avoid Contact: Prevent contact with eyes, skin, and clothing.[2][7] Do not breathe mists or vapors.[6][7]

-

Ignition Sources: Keep the substance away from open flames, hot surfaces, and other sources of ignition.[2][6][7] Take precautionary measures against static discharge.

-

Hygiene: Do not eat, drink, or smoke in the handling area.[4][7] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][7] Contaminated work clothes should be laundered separately before reuse.[4]

-

Container Management: Keep containers securely sealed when not in use.[4][7] Avoid physical damage to containers.[4]

Protocol for Storage

-

Location: Store in a cool, dry, and well-ventilated area designated as a corrosives area.[4][6][7]

-

Temperature: To maintain product quality, keep refrigerated.[3][6][7] Some suppliers recommend storage at -20°C for long-term stability.[5]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[2][4]

-

Incompatibilities: Store away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[3][6][7]

-

Containers: Keep in the original, tightly closed container.[4][7] Ensure all containers are clearly labeled and regularly inspected for leaks.[4]

Section 5: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

-

Eye and Face Protection: Wear chemical safety goggles with side-shields or a face shield that complies with EN166 or NIOSH standards.[2][4][6] Contact lenses may pose a special hazard and should be avoided.[4]

-

Skin Protection:

-

Hand Protection: Wear chemical-resistant gloves (e.g., light-weight rubber gloves).[4] The specific glove material and thickness must be selected based on the duration and nature of the handling task.

-

Body Protection: Wear a flame-retardant lab coat and, if splashing is possible, impervious clothing to prevent skin exposure.[2][6]

-

-

Respiratory Protection: All work should be performed in a chemical fume hood.[6][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., Type ABEK) must be used.[6]

Section 6: Emergency Procedures

Immediate and appropriate response to emergencies is critical.

First Aid Measures

The following diagram outlines the initial response protocol for various exposure routes.

-

General Advice: In all cases, show the Safety Data Sheet (SDS) to the attending medical personnel.[6] Immediate medical attention is required for all exposure routes.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[4] Promptly call a physician.[2]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with copious amounts of water (and soap, if available) for at least 15 minutes.[4][5][6] Call a physician immediately.[6]

-

Inhalation: Move the person to fresh air.[2][4][5] If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[2][6] Call a physician immediately.[6]

-

Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and give a glass of water to drink.[2][4] Never give anything by mouth to an unconscious person.[3][6] Call a physician or poison control center immediately.[4][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, dry sand, or alcohol-resistant foam.[2][3][6] A water mist may be used to cool closed containers.[3][6]

-

Special Hazards: The substance is a combustible liquid.[3] Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3][6][7] Containers may explode when heated.[3][6]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[2][5][6]

Accidental Release Measures

-

Personal Precautions: Evacuate all non-essential personnel from the area.[2][6] Remove all sources of ignition.[3][6][7] Ensure adequate ventilation.[2][6] Avoid breathing vapors and contact with the material.[2][4]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[2][4][7]

-

Containment and Cleaning Protocol:

-

Wear full personal protective equipment, including respiratory protection.[2][6]

-

Contain the spill by diking with an inert absorbent material such as sand, earth, vermiculite, or diatomite.[2][4][6][7]

-

Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[4][6][7]

-

Decontaminate the spill area and any affected equipment.[2]

-

Section 7: Toxicological Information

Exposure to this compound can cause adverse health effects. The toxicological properties have not been fully investigated, but available data indicates it is harmful.[1][3]

-

Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.

-

Acute Effects:

-

Chronic Effects: Long-term exposure effects are not well-documented, but exposure should be minimized as a matter of course.[1][4]

Table 3: Acute Toxicity Data

| Type | Route | Species | Value | Source |

| LD50 | Intravenous | Mouse | 56 mg/kg | |

| Acute Toxicity Estimate | Oral | - | 2,500 mg/kg | [9] |

Section 8: Disposal Considerations

Waste material must be disposed of in accordance with all applicable local, regional, and national regulations for hazardous waste.[5][6]

-

Procedure:

-

Do not mix with other waste streams.

-

Dispose of the chemical in its original container or a suitable, labeled hazardous waste container.

-

Arrange for disposal through a licensed professional waste disposal service.[5]

-

Handle uncleaned, empty containers as you would the product itself.

-

References

- 1. This compound | 1117-71-1 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.ca [fishersci.ca]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. broadpharm.com [broadpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.es [fishersci.es]

- 8. 2-Butenoic acid, 4-bromo-, methyl ester | C5H7BrO2 | CID 5369175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 4-bromocrotonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromocrotonate is a valuable and versatile reagent in organic synthesis, prized for its bifunctional nature which allows for a variety of chemical transformations. This α,β-unsaturated ester, bearing a reactive bromine atom at the γ-position, serves as a key building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry, where it contributes to the synthesis of potent therapeutic agents, including kinase inhibitors for cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Overview of Chemical Properties and Reactivity

This compound (CAS 1117-71-1) is a transparent, slightly yellow liquid.[1] Its chemical structure, featuring a conjugated system and a labile bromine atom, dictates its reactivity. The molecule can participate in reactions at the electrophilic carbonyl carbon, the α,β-double bond, and the electrophilic γ-carbon. This multi-faceted reactivity makes it a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol [2] |

| Boiling Point | 83-85 °C at 13 mmHg[1] |

| Density | 1.522 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.501[1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethanol.[1] |

| Stability | Decomposes when exposed to light or heat.[1] |

| Storage | 2-8 °C[1] |

Key Applications and Experimental Protocols

The Reformatsky Reaction: Synthesis of β-Hydroxy Esters

The Reformatsky reaction is a cornerstone application of this compound, enabling the synthesis of β-hydroxy esters. This reaction involves the formation of an organozinc intermediate (a Reformatsky enolate) which then adds to a carbonyl compound. The resulting β-hydroxy esters are valuable intermediates in the synthesis of natural products and pharmaceuticals.

A notable feature of the Reformatsky reaction with γ-bromo crotonates is the potential for both α- and γ-attack of the organozinc reagent, leading to "normal" (γ-substituted) and "abnormal" (α-substituted) products, respectively. The regioselectivity can be influenced by the reaction solvent and the structure of the carbonyl compound.[3]

Protocol 1: Reformatsky Reaction of this compound with Benzaldehyde

This protocol is adapted from a similar procedure for a related bromoester.[1]

Materials:

-

This compound

-

Benzaldehyde

-

Activated Zinc dust

-

Dry Benzene

-

Dry Ether

-

10% Sulfuric Acid

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc (1.05 eq).

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in a mixture of dry benzene and dry ether.

-

Add a small portion of the solution from the dropping funnel to the zinc suspension.

-

Gently warm the mixture to initiate the reaction. An exothermic reaction should be observed.

-

Add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Hydrolyze the reaction by slowly adding ice-cold 10% sulfuric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-